Clodinafop-Propargyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in most organic solvents

In water, 2.5 ppm at 20 °C

In water, 4.0 mg/L at 25 °C

Synonyms

Canonical SMILES

Isomeric SMILES

Weed Control in Wheat Fields

Field: Agriculture

Application: Clodinafop-Propargyl is a systemic herbicide used in wheat fields to control narrow-leaf weeds .

Method: The herbicide is typically applied to the soil or sprayed onto the plants. The exact method and timing of application can vary depending on the specific type of weed being targeted and the growth stage of the wheat.

Results: The use of Clodinafop-Propargyl has been shown to effectively control narrow-leaf weeds in wheat fields, improving crop yield .

Study of Herbicide Resistance in Lolium Rigidum

Field: Plant Biology

Application: Clodinafop-Propargyl is used in studies to understand the fitness components of herbicide-resistant and susceptible Lolium Rigidum populations .

Method: Germination of four clodinafop-propargyl-resistant ® and four -susceptible (S) L. rigidum populations were tested under two temperature conditions (22/14 o C and 17/7 o C day/night) and at five sowing depths (0–8 cm) .

Results: At high temperatures, the maximum germination (Gmax) and time to 50% of Gmax (TG50) for all the S populations were higher and faster than the R populations. At low temperatures, however, germination traits of the S populations were either higher than or equal to the R populations .

Dissipation Kinetics in Onion Crops

Field: Environmental Science

Application: Clodinafop-Propargyl is used in studies to understand its dissipation kinetics in onion crops .

Method: The dissipation of Clodinafop-Propargyl was studied in onion samples using high performance liquid chromatography-tandem mass spectrometry .

Results: Residues of Clodinafop-Propargyl reached ≤ limit of quantitation (LOQ, 0.05 mg kg −1) on 3rd day after application at both standard and double dose during both the seasons .

Compatibility with Other Herbicides

Application: Clodinafop-Propargyl is studied for its compatibility with other herbicides on weed indices and productivity of wheat .

Method: A field experiment was conducted during the rabi season of 2021-22 to evaluate the bio-efficacy of tank-mix herbicides in wheat .

Results: Tank-mix application of clodinafop propargyl + metsulfuron methyl @ 60 + 4 g a.i. ha-1 significantly reduced the weed density and weed index while increasing the weed control efficiency, herbicide efficiency index, weed persistence index, crop resistance index, grain yield, and crop dry matter yield .

New Formulation for Grassy Weeds Control

Application: A new formulation of Clodinafop-Propargyl (15WDG) is evaluated against grassy weeds in wheat crop .

Method: The new formulation of clodinafop 15WDG was applied at 60, 90 & 120 g/ha .

Results: The new formulation provided 80 to 100% control of grassy weeds (P. minor and A. ludoviciana) in wheat crop .

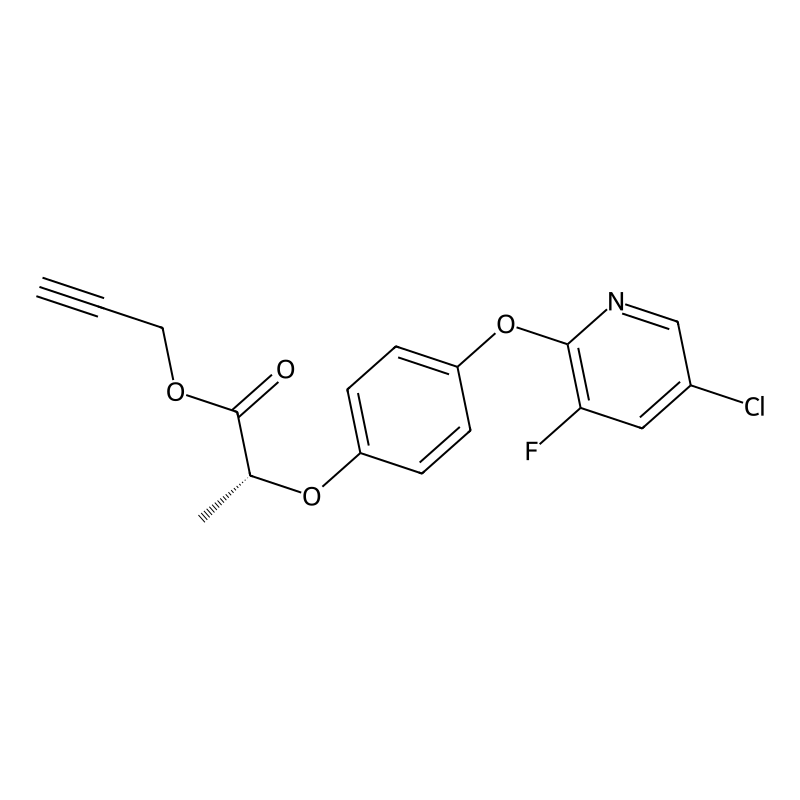

Clodinafop-Propargyl is a selective herbicide primarily used for controlling grassy weeds in wheat and other crops. It is classified as a carboxylic ester, formed from the condensation of clodinafop and prop-2-yn-1-ol. Its chemical formula is C₁₇H₁₃ClFNO₄, and it has a relative molecular mass of 349.8 g/mol. The compound appears as a fine powder, typically cream-colored, and is odorless with a melting point ranging from 48.2 to 57.1 °C .

As mentioned earlier, clodinafop-propargyl acts by inhibiting ACCase, a critical enzyme in the fatty acid biosynthesis pathway in grasses [1]. When ACCase is inhibited, grasses cannot produce essential fatty acids needed for growth and development. This ultimately leads to the death of the weed.

- Skin and eye irritation: Clodinafop-propargyl can cause skin and eye irritation upon contact. Wear appropriate personal protective equipment (PPE) like gloves, goggles, and protective clothing during handling [4].

- Environmental impact: While considered to have low soil activity, it is essential to follow recommended application rates and avoid contamination of water sources to minimize potential environmental impact [3].

Data Source:

Hydrolysis Reaction

The hydrolysis can be represented as:

Clodinafop-Propargyl exhibits herbicidal activity by inhibiting the synthesis of fatty acids in target plants, effectively disrupting their growth processes. Studies have shown that it induces hepatocellular tumors in laboratory animals at specific doses, indicating potential toxicity at higher concentrations . The acute toxicity levels vary, with oral LD50 values reported as 1392 mg/kg for males and 2271 mg/kg for females .

The synthesis of Clodinafop-Propargyl typically involves two main steps:

- Formation of Clodinafop Acid: This is achieved by reacting R-2-(para-hydroxybenzene) propionic acid with chloro-2,3-difluoropyridines in a highly basic environment.

- Esterification: The resulting clodinafop acid undergoes catalytic esterification with propylic alcohol in an organic solvent to yield Clodinafop-Propargyl .

Example Reaction Conditions- Temperature: 30-100 °C

- Solvents: Water and aprotic polar solvents

- Yield: Approximately 94.8% with high optical purity .

Studies have indicated that Clodinafop-Propargyl interacts with various metabolic pathways in organisms. For instance, it has been shown to affect peroxisomal beta-oxidation in hepatocytes from multiple species, highlighting its potential impact on liver function and metabolism . Additionally, its metabolites have been identified in urine and feces, indicating its biotransformation within the body .

Several compounds share structural or functional similarities with Clodinafop-Propargyl. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Clodinafop | C₁₄H₁₁ClFNO₄ | Parent compound; lacks propargyl group |

| Fenoxaprop-P-ethyl | C₁₅H₁₅ClFNO₄ | Similar herbicidal action but different structure |

| Quizalofop-P-ethyl | C₁₅H₁₅ClFNO₄ | Different mechanism of action; more selective |

| Haloxyfop-R-methyl | C₁₅H₁₂ClFNO₄ | Effective against certain grass weeds |

Uniqueness: Clodinafop-Propargyl's unique propargyl group enhances its herbicidal properties compared to similar compounds, allowing for effective control over a broader range of grassy weeds while demonstrating distinct metabolic pathways.

Physical Description

Color/Form

Crystalline solid

Cream powde

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Liquid; density: 1.076 g/mL; pH 4-6 /End-use product/

LogP

log Kow = 3.90 at 25 °C

Odor

Melting Point

MP: 48.2-57.1 °C /Technical/

UNII

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Aryloxyphenoxypropionates, inhibitors of the plastid acetyl-CoA carboxylase (ACC) of grasses, also inhibit Toxoplasma gondii ACC. Clodinafop, the most effective of the herbicides tested, inhibits growth of T. gondii in human fibroblasts by 70% at 10 microM in 2 days & effectively eliminates the parasite in 2-4 days at 10-100 microM. Clodinafop is not toxic to the host cell even at much higher concns. Parasite growth inhibition by different herbicides is correlated with their ability to inhibit ACC enzyme activity, suggesting that ACC is a target for these agents. Fragments of genes encoding the biotin carboxylase domain of multidomain ACCs of T. gondii, Plasmodium falciparum, Plasmodium knowlesi, & Cryptosporidium parvum were sequenced. One T. gondii ACC (ACC1) amino acid sequence clusters with P. falciparum ACC, P. knowlesi ACC, & the putative Cyclotella cryptica chloroplast ACC. Another sequence (ACC2) clusters with that of C. parvum ACC, probably the cytosolic form.

Vapor Pressure

VP: 5.3X10-6 Pa at 20 °C

2.40X10-8 mm Hg at 25 °C

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

In a rat metabolism study, two (14)C-labeled variants of clodinofop-propargyl (one labeled on the 2 pyridil carbon & the other uniformly labeled on the phenyl ring, purity >98%) were admin to groups of male Tif:RAI f (SPF) rats, approx 7 wk of age by gavage at concns of 25.2 mg/kg ( [2-14C]pyridil) & 24.6 mg/kg ([U-14C]phenyl). In the urine, the major metabolite was determined to be (R)-2-[4-(5-chloro-3-fluoro-2-pyridinyloxy)-phenoxy]-propionic acid, reference material CGA-193469, accounting for 36.7% to 39.1% of the admin dose (AD). Metabolite fraction U3 hydrolysed to yield fraction U7 (i.e., CGA-193469), when treated with NaOH or HCl. Unchanged clodinofop-propargyl was not identified. In the feces, the major metabolite (fraction F*7) corresponded to the urinary metabolite U7 (CGA 193469), accounting for 15.7% to 16.9% of the AD. Metabolite fraction F*8 was determined to be unchanged clodinofop-propargyl, accounting for 0.4% to 1.7% of the AD. In the fat, all metabolites were reportedly acylglycerides, the majority of which were hybrid di- & triacylglycerides, (i.e., approx 3.5% & 17.0% of the AD, respectively).

Clodinafop-propargyl is extensively metabolized (<0.3% remaining as clodinafop-propargyl). The major metabolites evident in the excreta were clodinafop (CGA 193469) and its taurine conjugate. The metabolites in fat were diacylglycerides and triacylglycerides of clodinafop.

Wikipedia

Use Classification

Pharmaceuticals

Methods of Manufacturing

Analytic Laboratory Methods

Residues in soil by HPLC/UV, LC/MS or GC/MS

HPLC determination in ... plant samples.

Storage Conditions

Store the material in a well-ventilated, secure area out of reach of children and domestic animals. Do not store food, beverages or tobacco products in the storage area. Prevent eating, drinking, tobacco use, and cosmetic application in areas where there is a potential for exposure to the material. Wash thoroughly with soap and water after handling. /Discover Herbicide/